molecular formula C10H14ClN5O B2694678 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide CAS No. 339017-63-9

1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide

Cat. No. B2694678
CAS RN: 339017-63-9
M. Wt: 255.71
InChI Key: REKVAPJPSBOFRW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 183-186°C .
  • Solubility : It is soluble in acetic acid (50 mg/mL) and appears clear and colorless to faintly yellow .

Scientific Research Applications

Applications in N-Heterocycle Synthesis

Chiral sulfinamides, including tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, offering general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for natural products and therapeutically applicable compounds, suggesting a methodology that could be relevant for synthesizing related compounds, including 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide (Philip et al., 2020).

Role in Medicinal Chemistry

The pyranopyrimidine core, a structural motif related to pyrimidine derivatives, has significant applications in medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. This suggests the potential for derivatives of pyrimidines, such as 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide, to play a role in drug development and therapeutic applications (Parmar, Vala, & Patel, 2023).

Central Nervous System (CNS) Acting Drugs

Functional chemical groups, including pyrimidines, have been identified as key molecules for the synthesis of compounds with CNS activity. This underscores the potential of 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide in contributing to the development of novel CNS drugs, given its structural relation to pyrimidine derivatives (Saganuwan, 2017).

Dipeptidyl Peptidase IV Inhibitors

Pyrimidine derivatives have been explored for their pharmacological properties, including as inhibitors of dipeptidyl peptidase IV, which is a target for the treatment of type 2 diabetes mellitus. This suggests a potential pharmacological application for related compounds, highlighting the broad scope of research and development opportunities for 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide in therapeutic areas (Mendieta, Tarragó, & Giralt, 2011).

properties

IUPAC Name

1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O/c11-7-5-8(15-10(13)14-7)16-3-1-6(2-4-16)9(12)17/h5-6H,1-4H2,(H2,12,17)(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKVAPJPSBOFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide

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